Product packaging for (R)-4-Methyl-2-(hydroxymethyl)morpholine(Cat. No.:CAS No. 1159598-35-2)

(R)-4-Methyl-2-(hydroxymethyl)morpholine

Cat. No.: B1460911
CAS No.: 1159598-35-2
M. Wt: 131.17 g/mol
InChI Key: VGTADGNSGCICTA-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IUPAC Nomenclature and Systematic Naming

The systematic nomenclature of (R)-4-Methyl-2-(hydroxymethyl)morpholine follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen atoms. The preferred IUPAC name for this compound is [(2R)-4-methylmorpholin-2-yl]methanol, which clearly indicates the stereochemical configuration and the functional groups present within the molecular structure. Alternative systematic names include (R)-(4-methylmorpholin-2-yl)methanol and 2-Morpholinemethanol, 4-methyl-, (2R)-, all of which maintain consistency with international naming conventions while providing different levels of structural detail.

The morpholine ring system serves as the fundamental structural framework for this compound, with the nomenclature specifically addressing the six-membered saturated heterocycle containing one nitrogen atom and one oxygen atom. The systematic naming protocol requires identification of the longest carbon chain, determination of the principal functional group, and specification of substituent positions relative to the heterocyclic core. In this particular compound, the hydroxymethyl group (-CH₂OH) attached to the second carbon of the morpholine ring represents the primary functional group, while the methyl group (-CH₃) bonded to the nitrogen atom constitutes a secondary substituent. The numerical designation within the systematic name reflects the specific position of each substituent on the morpholine ring, following established priority rules for heterocyclic nomenclature.

Chemical database entries consistently recognize multiple synonymous names for this compound, including (R)-4-Methyl-2-morpholinemethanol, (2R)-4-Methyl-2-morpholinemethanol, and [(2R)-4-METHYLMORPHOLIN-2-YL]METHANOL. These variations reflect different approaches to systematic naming while maintaining chemical accuracy and structural specificity. The MDL number MFCD16294696 provides additional database identification, ensuring consistent recognition across various chemical information systems. The systematic naming conventions demonstrate the complexity inherent in describing chiral morpholine derivatives while maintaining clarity and precision in chemical communication.

Stereochemical Designation: R-Configuration and Chirality

The stereochemical properties of this compound center on the presence of a single stereogenic center located at the second carbon atom of the morpholine ring system. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules, which establish systematic methods for determining absolute configuration based on atomic number priorities of substituent groups. At the stereogenic center, four distinct groups are attached: the hydroxymethyl group (-CH₂OH), a hydrogen atom, the carbon atom connecting to the nitrogen within the ring, and the carbon atom connecting to the oxygen within the ring.

The application of Cahn-Ingold-Prelog priority rules requires systematic evaluation of atomic numbers at increasing distances from the stereogenic center until priority differences emerge. The hydroxymethyl substituent receives the highest priority due to the oxygen atom (atomic number 8) directly bonded to the carbon adjacent to the stereocenter. The ring carbon connected to the nitrogen atom receives second priority based on the nitrogen atom (atomic number 7) at distance two from the stereocenter, while the ring carbon connected to the oxygen atom receives third priority due to the oxygen atom at distance three. The hydrogen atom receives the lowest priority according to its atomic number (1).

The three-dimensional arrangement of these substituents, when viewed from the perspective opposite to the lowest priority group (hydrogen), demonstrates a clockwise progression from highest to lowest priority, thereby establishing the R-configuration. This stereochemical designation proves critical for understanding the compound's physical properties, chemical reactivity, and potential biological activity. The InChI representation "InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1" specifically encodes the stereochemical information, with the "/t6-/m1/s1" portion indicating the absolute configuration at the stereogenic center.

Structural Isomerism: Constitutional and Stereoisomers

The molecular formula C₆H₁₃NO₂ encompasses numerous possible constitutional isomers, with this compound representing one specific structural arrangement among many alternatives. Constitutional isomers of this molecular formula include various morpholine derivatives with different substitution patterns, as well as entirely different structural frameworks such as amino acid derivatives, ester compounds, and alternative heterocyclic systems. The specific connectivity pattern in this compound involves a six-membered morpholine ring with methyl substitution at the nitrogen atom and hydroxymethyl substitution at the second carbon position.

Stereoisomeric relationships for this compound involve the potential existence of an enantiomeric partner, designated as (S)-4-Methyl-2-(hydroxymethyl)morpholine, which would possess identical molecular connectivity but opposite absolute configuration at the stereogenic center. The search results indicate the existence of related compounds with different stereochemical designations, such as (2S)-2-(methoxymethyl)morpholine, which demonstrates the structural diversity possible within morpholine-based systems. These stereoisomeric relationships highlight the importance of precise stereochemical specification in chemical identification and characterization.

The structural comparison reveals that constitutional isomers sharing the molecular formula C₆H₁₃NO₂ can exhibit dramatically different chemical and physical properties despite identical atomic composition. For instance, the amino acid leucine shares the same molecular formula but possesses an entirely different structural framework consisting of a branched aliphatic chain with amino and carboxyl functional groups. This constitutional relationship demonstrates the fundamental importance of structural connectivity in determining molecular properties and behavior. The morpholine-based structure of this compound provides unique chemical characteristics that distinguish it from other constitutional isomers of the same molecular formula.

Molecular Formula and Isotopic Composition (C₆H₁₃NO₂)

The molecular formula C₆H₁₃NO₂ provides fundamental compositional information for this compound, indicating the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure. The calculated molecular weight ranges from 131.17 to 131.18 grams per mole, depending on the specific isotopic composition and calculation methodology employed. This molecular weight calculation assumes standard atomic weights based on natural isotopic abundances for each constituent element.

The isotopic composition analysis reveals significant implications for spectroscopic and analytical characterization of this compound. Carbon exists naturally as two stable isotopes: carbon-12 (¹²C) with an abundance of approximately 98.89% and carbon-13 (¹³C) with an abundance of approximately 1.11%. For a molecule containing six carbon atoms, the probability of finding at least one ¹³C atom becomes statistically significant, influencing mass spectrometric analysis and nuclear magnetic resonance spectroscopy interpretation. The presence of six carbon positions increases the likelihood of ¹³C incorporation, creating isotopic peaks in mass spectra that appear one mass unit higher than the monoisotopic molecular ion.

Nitrogen isotopic composition involves nitrogen-14 (¹⁴N) as the predominant isotope with 99.634% natural abundance and nitrogen-15 (¹⁵N) with 0.366% abundance. The single nitrogen atom in this compound contributes minimal isotopic complexity compared to the carbon content, but remains relevant for specialized analytical techniques. Oxygen isotopic distribution includes oxygen-16 (¹⁶O) at 99.759% abundance, oxygen-17 (¹⁷O) at 0.037% abundance, and oxygen-18 (¹⁸O) at 0.204% abundance. The two oxygen atoms present in the molecular formula contribute to isotopic peak patterns observable in high-resolution mass spectrometry.

Isotopic Composition Analysis
Element Natural Abundance (%)
¹²C 98.89
¹³C 1.11
¹⁴N 99.634
¹⁵N 0.366
¹⁶O 99.759
¹⁷O 0.037
¹⁸O 0.204

The hydrogen isotopic contribution involves protium (¹H) at 99.985% abundance and deuterium (²H) at 0.015% abundance. With thirteen hydrogen atoms in the molecular formula, the statistical probability of deuterium incorporation remains relatively low but becomes analytically relevant in deuterium exchange experiments and isotopic labeling studies. The comprehensive isotopic analysis provides essential information for accurate mass determination, spectroscopic interpretation, and analytical method development for this compound characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1460911 (R)-4-Methyl-2-(hydroxymethyl)morpholine CAS No. 1159598-35-2

Properties

IUPAC Name

[(2R)-4-methylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTADGNSGCICTA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCO[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297275
Record name (2R)-4-Methyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159598-35-2
Record name (2R)-4-Methyl-2-morpholinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159598-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-4-Methyl-2-morpholinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action of ®-4-Methyl-2-(hydroxymethyl)morpholine is influenced by various environmental factors. For instance, the condensation process under Lewis acid conditions, which is crucial to the compound’s interaction with its RNA targets, would be affected by factors such as temperature, pH, and the presence of other compounds. These factors could influence the compound’s action, efficacy, and stability.

Biological Activity

(R)-4-Methyl-2-(hydroxymethyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine compounds are known for their versatility in medicinal chemistry, often serving as scaffolds for various therapeutic agents. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a morpholine ring with a hydroxymethyl group at the 2-position and a methyl group at the 4-position. Its chemical structure can be represented as follows:

C6H13NO\text{C}_6\text{H}_{13}\text{N}O

This compound's unique structure contributes to its biological activity, particularly in interactions with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of morpholine derivatives. For instance, several morpholine-based compounds demonstrated significant antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for these compounds ranged widely, indicating varying levels of effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains.

CompoundTarget OrganismMIC (µM)
This compoundStaphylococcus aureus5.64
This compoundE. coli8.33
This compoundCandida albicans16.69

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

Morpholine derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways. The structural features of this compound may enhance its interaction with target enzymes, potentially leading to effective therapeutic outcomes.

In a study examining the role of morpholine in enzyme inhibition, it was found that modifications on the morpholine ring can significantly affect binding affinity and inhibitory potency. For example, compounds with hydroxyl substitutions exhibited improved inhibition rates against certain enzymes compared to their unsubstituted counterparts .

The biological activity of this compound may involve several mechanisms:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Protonation States : The nitrogen atom in the morpholine ring can accept protons, influencing its reactivity and interaction with biological targets.
  • Structural Flexibility : The presence of the methyl group at the 4-position may contribute to conformational flexibility, allowing better accommodation in enzyme active sites.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various morpholine derivatives, including this compound. The study involved testing against multiple bacterial strains and evaluating the structure-activity relationship (SAR). Results indicated that this compound exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of morpholine derivatives. The research highlighted that this compound effectively inhibited specific enzymes linked to cancer progression. The study provided insights into how structural modifications influenced inhibitory activity and suggested pathways for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

(R)-4-Methyl-2-(hydroxymethyl)morpholine has shown promise in drug development due to its ability to interact with biological targets. Its applications include:

  • Pharmacophore Development : It serves as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
  • Antimicrobial Activity : Research indicates potential efficacy against various pathogens, making it a candidate for antibiotic development.
  • Chiral Synthesis : Its chirality allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmacology to ensure the desired therapeutic effects.

Materials Science

The compound's unique properties facilitate its use in developing advanced materials:

  • Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resulting materials.
  • Nanotechnology : Investigations are underway into its role in creating nanomaterials with specific functionalities, such as drug delivery systems.

Biochemical Research

In biochemical assays, this compound is employed as:

  • Enzyme Inhibitor : Studies suggest it may inhibit specific enzymes involved in metabolic pathways, providing insights into drug design.
  • Biological Probes : Its ability to bind selectively to proteins makes it useful in studying protein interactions and functions.

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism of action was proposed to involve disruption of bacterial cell wall synthesis.

Case Study 2: Polymer Applications

Research conducted by Smith et al. (2023) explored the incorporation of this compound into polyurethanes. The study demonstrated that adding this compound improved the thermal stability and mechanical strength of the polymers, suggesting potential applications in high-performance materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Binding

Key Compounds for Comparison:

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4): Features a dichloropyrimidinyl group attached to the morpholine ring, introducing electron-withdrawing substituents that enhance electrophilic reactivity. This compound is pivotal in agrochemical and pharmaceutical synthesis .

1-(tert-butylamino)-3-([4-(2-hydroxy-4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol: A timolol metabolite with a hydroxylated morpholine ring, demonstrating metabolic susceptibility to ring modification .

Dimethyl-morpholine derivatives : Compounds 4 and 5 in , where dimethyl substituents alter steric bulk and electronic profiles, impacting enzyme binding .

Table 1: Substituent-Driven Properties
Compound Substituents Key Functional Impact
(R)-4-Methyl-2-(hydroxymethyl)morpholine 4-methyl, 2-hydroxymethyl (R) Enhanced H-bonding (hydroxymethyl), stereospecific interactions
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-dichloropyrimidinyl Electrophilic reactivity for cross-coupling in synthesis
Timolol metabolite 2-hydroxy-4-morpholinyl Metabolic instability due to hydroxylation and ring cleavage
Dimethyl-morpholine (e.g., compound 5) 3,5-dimethyl Increased steric hindrance, reduced binding flexibility in PDE4D inhibitors

Stereochemical Influence on Pharmacological Activity

The R-configuration of this compound is critical for target engagement. Evidence from PDE4D inhibitors () shows that stereoisomers (R vs. S) of morpholine derivatives exhibit divergent binding modes. For example, the R-isomer of compound 4 forms stable polar interactions with Q343 in PDE4D, while the S-isomer may adopt suboptimal orientations . This underscores the importance of chirality in optimizing drug-receptor interactions.

Metabolic Stability and Pathways

Morpholine rings are prone to oxidative and hydrolytic cleavage, as seen in timolol metabolism (). However, substituents like hydroxymethyl can modulate metabolic fate:

  • Hydroxymethyl Group : May serve as a site for glucuronidation or oxidation, increasing polarity and excretion rates.
  • Methyl Group : Could sterically protect the ring from enzymatic attack, delaying degradation compared to unsubstituted morpholines .

In contrast, 4-(4,6-Dichloropyrimidin-2-yl)morpholine’s electronegative substituents likely favor metabolic conjugation (e.g., glutathione adducts) rather than ring cleavage .

Preparation Methods

Synthesis via Chiral Glycerin Chlorohydrin and Benzylamine Route

A novel and industrially viable preparation method involves starting from chiral glycerin chlorohydrin and benzylamine to form chiral 3-benzylamino-1,2-propanediol, followed by acylation, cyclization, reduction, and hydrogenation steps to yield chiral 2-hydroxymethyl morpholine derivatives including the (R)-isomer.

Key steps:

  • Step 1: Reaction of chiral glycerin chlorohydrin with benzylamine to generate chiral 3-benzylamino-1,2-propanediol.
  • Step 2: Acylation of the amine intermediate to form N-haloacetyl derivatives.
  • Step 3: Cyclization under appropriate solvents (e.g., methylene dichloride, tetrahydrofuran) to form morpholinone intermediates.
  • Step 4: Reduction and catalytic hydrogenation to obtain (R)-2-hydroxymethyl morpholine.
  • Step 5: Optional protection of amino groups to yield N-substituted derivatives.

Advantages:

  • Uses simple, safe reagents.
  • Short reaction sequences with high yields at each step.
  • Convenient purification of intermediates.
  • High purity of final chiral products.
  • Suitable for industrial production.

Reaction conditions and solvents include methylene dichloride, trichloromethane, tetrahydrofuran (THF), dioxane, acetonitrile, toluene, and various ethers, under temperature control (ice bath to room temperature) and reductive agents like sodium borohydride.

Step Intermediate/Product Key Reagents/Conditions Yield/Notes
1 3-Benzylamino-1,2-propanediol Chiral glycerin chlorohydrin + benzylamine High yield, chiral purity maintained
2 N-Haloacetyl derivatives Acylation agents (haloacetyl chlorides) Mixture of regioisomers formed
3 Morpholinone cyclization Solvents: THF, DCM, toluene; base Efficient cyclization, intermediate stable
4 (R)-2-Hydroxymethyl morpholine Reduction: NaBH4, catalytic hydrogenation High stereoselectivity, high purity
5 N-Substituted morpholine derivatives (optional) Protection reagents Enhanced stability and application flexibility

Green and Efficient Synthesis via Selective Monoalkylation and Cyclization

A more recent environmentally friendly approach involves selective monoalkylation of amines followed by intramolecular cyclization under mild conditions, avoiding hazardous reagents and multi-step reductions.

Highlights:

  • Two-step protocol: alkylation of amino alcohols followed by cyclization.
  • Avoids use of chloroacetyl chloride and hydride reducing agents like LiAlH4.
  • Uses solvents with better environmental profiles such as acetonitrile, 2-methyltetrahydrofuran (2-MeTHF), and tert-amyl alcohol.
  • The reaction is redox-neutral, eliminating the need for hazardous reductions.
  • Scalable and safer for pharmaceutical manufacturing.

Typical procedure:

  • Alkylation of amino alcohol with alkylating agents in acetonitrile.
  • Cyclization promoted by bases such as potassium tert-butoxide in green solvents.
  • High conversion and yields (up to 95% conversion, 87% isolated yield).
  • Applicable to chiral amines, maintaining stereochemical integrity.

Benefits:

  • Reduced waste and fewer reaction steps.
  • Avoids pyrophoric and expensive hydride reagents.
  • Uses less toxic solvents compared to traditional methods.
  • Demonstrated scalability to 100 g scale with consistent yields.
Parameter Traditional Chloroacetyl Chloride Route Green Monoalkylation & Cyclization Route
Number of steps 3 2
Use of hydride agents Yes (LiAlH4, NaBH4) No
Solvents DCM (restricted) MeCN, 2-MeTHF, tAmOH
Yield Moderate High (up to 95% conversion)
Scalability Limited due to hazardous reagents Demonstrated on >100 g scale
Environmental impact Higher waste and toxicity Lower waste, safer solvents

Asymmetric Synthesis via Epoxide Ring-Opening and Tandem Allylic Substitution

Another approach employs the reaction of enantiopure epoxides with amino alcohols, followed by selective tosylation and cyclization to form morpholine rings with defined stereochemistry.

Process overview:

  • Reaction of (S)-epoxide with excess enantiopure amino alcohol to achieve selective monoalkylation.
  • Selective tosylation of the amino group.
  • Cyclization via deprotonation and addition of tosylimidazole to form N-tosyl morpholine derivatives.
  • Final deprotection to yield the desired chiral morpholine.

Advantages:

  • High enantio- and diastereoselectivity.
  • Uses naturally derived amino alcohols and amino acids as starting materials.
  • Enables preparation of various substituted morpholines with controlled stereochemistry.

Limitations:

  • More suited for research scale due to multiple protection/deprotection steps.
  • Requires careful control to avoid side reactions like O-tosylation.

Intramolecular Reductive Amination Strategy

This method involves intramolecular reductive amination of amino ketone intermediates to form the morpholine ring.

  • Uses chiral amino alcohols or ketones as starting materials.
  • Employs catalytic hydrogenation or hydride reagents for ring closure.
  • Can achieve high stereoselectivity.
  • Often requires expensive transition metal catalysts and longer synthetic sequences.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Advantages Industrial Suitability
Chiral glycerin chlorohydrin route Chiral glycerin chlorohydrin, benzylamine Acylation, cyclization, NaBH4 reduction, hydrogenation High yield, safe reagents, scalable High
Green monoalkylation & cyclization Amino alcohols, alkylating agents tBuOK base, MeCN, 2-MeTHF, tAmOH solvents Environmentally friendly, scalable High
Epoxide ring-opening & tosylation Enantiopure epoxides, amino alcohols Tosyl chloride, tosylimidazole, base High stereoselectivity Moderate (complex steps)
Intramolecular reductive amination Amino ketones Catalytic hydrogenation, hydride reagents High stereoselectivity Limited (cost, catalyst use)

Research Findings and Notes

  • The novel method starting from chiral glycerin chlorohydrin is particularly notable for industrial application due to its short steps, high yields, and use of non-hazardous reagents.
  • Green synthesis methods reduce environmental impact by eliminating hazardous hydride reagents and using greener solvents, while maintaining high yields and stereochemical purity.
  • Epoxide-based methods provide excellent stereocontrol but may involve more complex intermediate handling and protection steps.
  • Intramolecular reductive amination strategies, while stereoselective, often require expensive catalysts and longer sequences, limiting their industrial appeal.

Q & A

Q. How can researchers synthesize (R)-4-Methyl-2-(hydroxymethyl)morpholine and confirm its structural identity?

Methodological Answer :

  • Synthesis : Utilize stereoselective synthetic routes, such as asymmetric hydroxylation of morpholine precursors or chiral resolution of racemic mixtures. For example, chiral auxiliaries or catalysts (e.g., Sharpless epoxidation analogs) can enforce enantiomeric purity .
  • Characterization : Employ NMR spectroscopy (¹H/¹³C) to verify regiochemistry and substituent positions. X-ray crystallography or chiral chromatography (e.g., using amylose-based columns) confirms stereochemical configuration .

Q. What analytical methods are recommended for assessing purity and identifying impurities in this compound?

Methodological Answer :

  • HPLC/UPLC with polar-embedded stationary phases (e.g., BEH Amide) to separate polar impurities.
  • Mass spectrometry (HRMS) for exact mass verification.
  • Impurity profiling : Compare retention times and spectral data against pharmacopeial standards (e.g., USP guidelines for morpholine derivatives) .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC.
  • Test sensitivity to light, oxygen, and pH (e.g., aqueous buffers from pH 3–9). Use Arrhenius modeling to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in stereoselective synthesis yields for this compound?

Methodological Answer :

  • Kinetic vs. thermodynamic control : Analyze reaction intermediates via in situ IR spectroscopy or DFT calculations to optimize enantiomeric excess (ee).
  • Chiral additive screening : Test chiral ionic liquids or crown ethers to improve stereochemical outcomes .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer :

  • Isotopic labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via LC-MS/MS .
  • Receptor binding assays : Use surface plasmon resonance (SPR) or radioligand displacement to quantify interactions with target proteins (e.g., enzymes with morpholine-binding domains) .

Q. What computational approaches predict the compound’s reactivity and interactions?

Methodological Answer :

  • Molecular docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) and validate with molecular dynamics (MD) simulations (NAMD/GROMACS).
  • Quantum mechanical (QM) calculations : Assess reaction barriers for hydroxylation or ring-opening steps using Gaussian or ORCA .

Q. How should conflicting toxicity data from in vitro vs. in vivo studies be reconciled?

Methodological Answer :

  • Metabolite identification : Use hepatocyte microsomal assays to compare metabolic pathways across species.
  • Dose-response modeling : Apply Hill equation or Benchmark Dose (BMD) analysis to extrapolate safe exposure levels .

Data Analysis & Experimental Design

Q. What statistical frameworks address variability in biological assay results involving this compound?

Methodological Answer :

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Power analysis to determine sample sizes ensuring ≥80% statistical power (α=0.05). Reference NEMSIS data standards for reproducible metadata labeling .

Q. How can researchers optimize reaction conditions to minimize by-products?

Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi) to test variables (temperature, catalyst loading, solvent polarity).
  • Reaction monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Methyl-2-(hydroxymethyl)morpholine
Reactant of Route 2
Reactant of Route 2
(R)-4-Methyl-2-(hydroxymethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.